4-Chloro-2-propylpyridine hydrochloride
Overview
Description
4-Chloro-2-propylpyridine hydrochloride is a chemical compound belonging to the pyridine family. Pyridines are six-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the fourth position and a propyl group at the second position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-propylpyridine hydrochloride typically involves the chlorination of 2-propylpyridine. This can be achieved through various methods, including direct chlorination using chlorine gas or through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common to achieve high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-propylpyridine hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of various substituted pyridine derivatives.
Oxidation Reactions: The propyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Reactions: Various substituted pyridine derivatives.
Oxidation Reactions: Ketones or carboxylic acids.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
4-Chloro-2-propylpyridine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-propylpyridine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
2-Chloropyridine: A halogenated derivative of pyridine used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer with applications in organic synthesis and as an intermediate in the production of various chemicals.
4-Chloropyridine: Similar to 4-Chloro-2-propylpyridine hydrochloride but lacks the propyl group, used in the synthesis of more complex molecules.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a propyl group on the pyridine ring, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
4-chloro-2-propylpyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-3-8-6-7(9)4-5-10-8;/h4-6H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSCEQFBLFADMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696119 | |
Record name | 4-Chloro-2-propylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98420-92-9 | |
Record name | 4-Chloro-2-propylpyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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